

Application Note: Industrial Scale Synthesis of 4-Chloro-3-fluorobenzamide

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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzamide

CAS No.: 874781-07-4

Cat. No.: B1603348

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Abstract & Executive Summary

This technical guide details the industrial-scale synthesis of **4-Chloro-3-fluorobenzamide** (CAS: 5527-95-7), a critical intermediate in the production of kinase inhibitors (e.g., derivatives related to Regorafenib scaffolds) and advanced agrochemicals.

Unlike laboratory-scale preparations that prioritize speed over cost, this guide focuses on Process Mass Intensity (PMI), atom economy, and impurity profile control. We present two validated routes:

- The Acyl Chloride Route (Standard): High reliability, uses 4-chloro-3-fluorobenzoic acid. Best for sites with established off-gas scrubbing.
- The Nitrile Hydrolysis Route (Advanced): High atom economy, uses 4-chloro-3-fluorobenzonitrile. Best for "Green Chemistry" compliance and minimizing corrosive waste.

Strategic Route Selection

The choice between Route A and Route B depends on feedstock availability and plant infrastructure.

Feature	Route A: Acyl Chloride	Route B: Nitrile Hydrolysis
Starting Material	4-Chloro-3-fluorobenzoic acid	4-Chloro-3-fluorobenzonitrile
Key Reagent	Thionyl Chloride ()	Hydrogen Peroxide () / NaOH
Reaction Type	Nucleophilic Acyl Substitution	Radziszewski Hydrolysis
By-products	(gas), (gas)	, Water
Equipment	Glass-lined reactor (corrosion resistant)	Standard Stainless Steel (SS316)
Primary Challenge	Managing corrosive off-gas	Controlling over-hydrolysis to acid

Protocol A: The Acyl Chloride Method

Mechanism: Activation of carboxylic acid followed by ammonolysis.

Reaction Scheme

Critical Process Parameters (CPPs)

- Catalyst Load: DMF must be kept at 0.5–1.0 mol% to form the Vilsmeier-Haack intermediate, significantly accelerating chlorination.
- Temperature Ramp: Slow heating during addition prevents "thermal runaway" due to rapid gas evolution.
- Ammonia Excess: A 3.0–4.0 equivalent excess of ammonia is required to scavenge the HCl generated.

Step-by-Step Protocol (Scale: 10 kg Batch)

Step 1: Chlorination[1][2]

- Charge a 50 L Glass-Lined Reactor (GLR) with 10.0 kg of 4-Chloro-3-fluorobenzoic acid and 30 L of Toluene.
- Add 0.05 kg of DMF (Catalyst).
- Heat the slurry to 50°C.
- Dose 7.5 kg of Thionyl Chloride over 2 hours.
 - Caution: Connect reactor vent to a caustic scrubber (NaOH) to neutralize and
- Reflux at 80–85°C for 3 hours until off-gas evolution ceases.
- Distill under reduced pressure to remove excess and 50% of the Toluene. This ensures the removal of unreacted thionyl chloride which would otherwise react violently with ammonia.

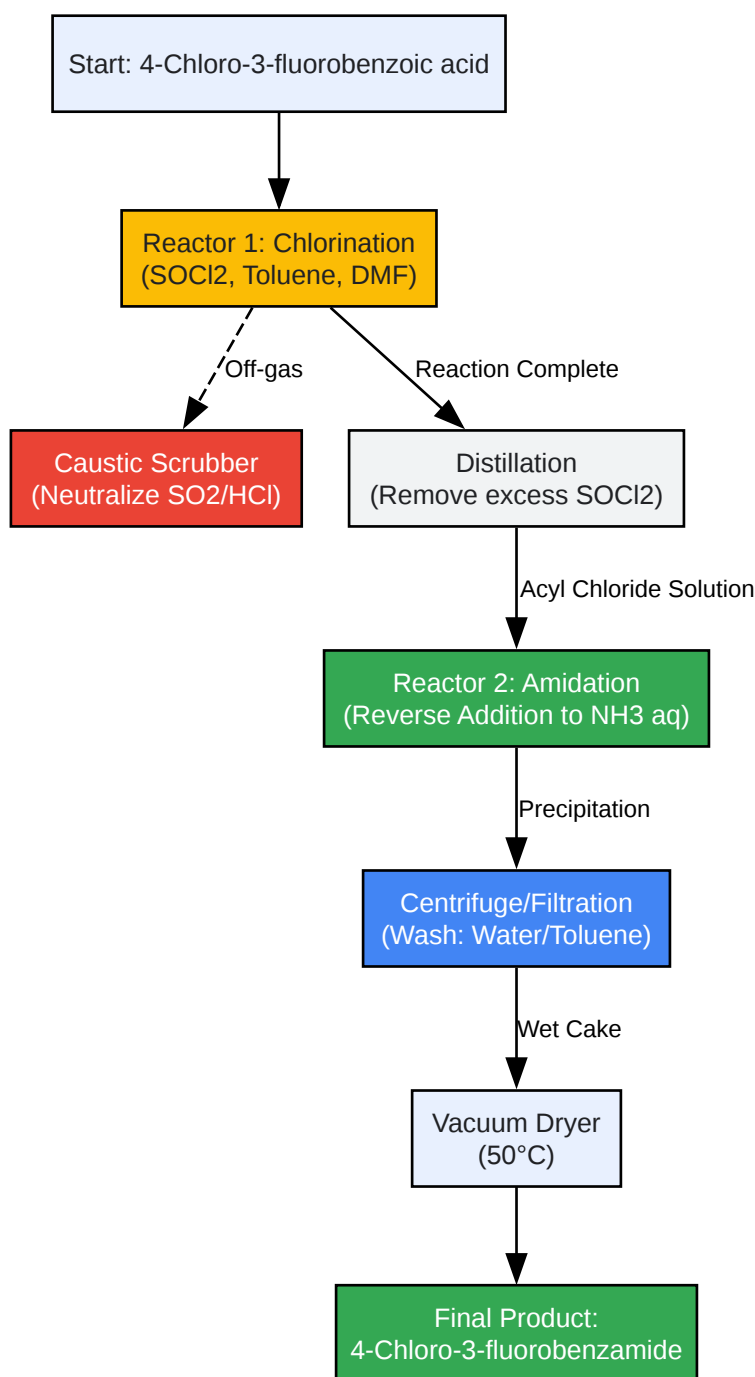
Step 2: Amidation[1]

- Cool the acyl chloride solution to 0–5°C.
- Prepare a separate vessel with 20 L of 25% Aqueous Ammonia, cooled to 0°C.
- Transfer the acyl chloride/toluene mixture slowly into the ammonia solution over 2 hours.
 - Note: Reverse addition (Acid Chloride into Ammonia) is critical to maintain high pH and prevent dimer formation.
 - Exotherm Control: Maintain internal temperature

- Agitate at 20°C for 1 hour.
- Filtration: The product precipitates. Centrifuge the slurry.
- Wash the cake with water () to remove , followed by cold Toluene ().
- Dry in a vacuum tray dryer at 50°C.

Expected Yield: 92–95% Purity: >99.0% (HPLC)

Process Flow Diagram (Route A)



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Caption: Workflow for the Acyl Chloride route, highlighting the critical scrubbing and reverse addition steps.

Protocol B: The Nitrile Hydrolysis Method (Green Route)

Mechanism: Base-catalyzed hydration of nitrile using peroxide (Radziszewski reaction).

Reaction Scheme

Critical Process Parameters (CPPs)

- pH Control: The reaction must remain basic (pH 9–10). If pH drops, reaction stalls; if too high (>12), hydrolysis continues to the carboxylic acid.
- Temperature: Maintain 50–60°C. Higher temperatures favor the acid byproduct.
- Quenching: Residual peroxides must be quenched with Sodium Bisulfite before workup to prevent safety hazards during drying.

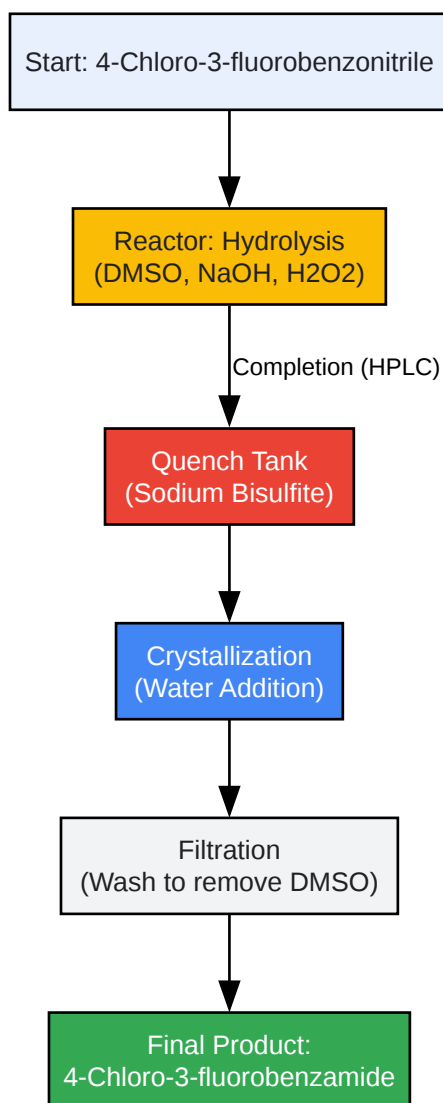
Step-by-Step Protocol (Scale: 10 kg Batch)

- Charge a Stainless Steel Reactor with 10.0 kg of 4-Chloro-3-fluorobenzonitrile and 40 L of DMSO.
 - Note: DMSO accelerates the reaction by improving solubility and acting as a phase transfer agent. Ethanol can be used as a greener alternative but requires longer reaction times.
- Add 2.0 L of 4N NaOH solution.
- Heat to 50°C.
- Dose 8.0 kg of 30% Hydrogen Peroxide slowly over 3 hours.
 - Safety: Exothermic oxygen evolution. Ensure reactor condenser is active and vent is open.
- Monitor by HPLC. Stop when Nitrile < 0.5%.
- Quench by adding Sodium Bisulfite solution (10% aq) until peroxide test strips are negative.

- Precipitation: Add 60 L of Water slowly. The amide is insoluble in water and will crystallize out.
- Cool to 10°C and age the slurry for 2 hours.
- Filter and wash copiously with water to remove DMSO.
- Dry at 60°C.

Expected Yield: 88–92% Purity: >99.5% (Often higher purity than Route A due to lack of oligomerization).

Process Flow Diagram (Route B)



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Caption: Workflow for the Nitrile Hydrolysis route, emphasizing safety quenching and water-induced crystallization.

Analytical Quality Control

Test	Method	Specification	Rationale
Assay	HPLC	w/w	Drug substance purity requirement.
Related Substances	HPLC	Total Impurities	Control of unreacted acid or nitrile.
Water Content	Karl Fischer		Moisture affects downstream coupling.
Residue on Ignition	Gravimetric		Ensures removal of inorganic salts (, NaOH).

HPLC Method Parameters:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
- Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
- Detection: UV at 230 nm.

Safety & Waste Management

- Thionyl Chloride (Route A): Highly corrosive. Releases HCl and on contact with moisture.
 - Mitigation: All vents must be routed to a scrubber containing 15-20% NaOH.

- Hydrogen Peroxide (Route B): Strong oxidizer.
 - Mitigation: Never mix with acetone or ketones (forms explosive peroxides). Ensure all peroxide is quenched before solvent recovery.
- Waste Disposal:
 - Route A aqueous waste contains high Ammonium Chloride (eutrophication risk).
 - Route B aqueous waste contains DMSO (requires biological treatment or incineration).

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